molecular formula C14H12BrN3 B3286342 (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine CAS No. 824413-92-5

(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine

Cat. No.: B3286342
CAS No.: 824413-92-5
M. Wt: 302.17 g/mol
InChI Key: JJMNJHSETVNICF-UHFFFAOYSA-N
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Description

(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 4-bromophenyl group and a methanamine group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with 4-bromobenzaldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core. The methanamine group can be introduced through subsequent functionalization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions for higher yields and purity, using scalable processes such as continuous flow chemistry or batch reactors.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxide.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
  • 5-Bromoimidazo[1,2-a]pyridine

Uniqueness

(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine is unique due to the presence of the methanamine group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

IUPAC Name

[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3/c15-11-6-4-10(5-7-11)14-12(9-16)18-8-2-1-3-13(18)17-14/h1-8H,9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMNJHSETVNICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)CN)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215818
Record name 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824413-92-5
Record name 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824413-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 824413-92-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine
Reactant of Route 2
(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine
Reactant of Route 3
(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine
Reactant of Route 4
(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine
Reactant of Route 5
(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine
Reactant of Route 6
(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine

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